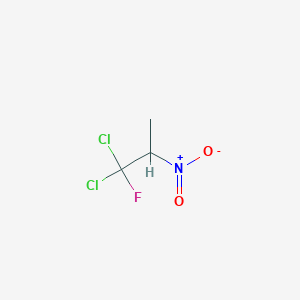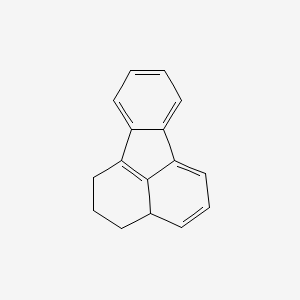
1,2,3,3A-Tetrahydrofluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,3A-Tetrahydrofluoranthene: is a polycyclic aromatic hydrocarbon (PAH) that is structurally related to fluoranthene It is characterized by a partially hydrogenated fluoranthene ring system, which gives it unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,3A-Tetrahydrofluoranthene can be synthesized through several methods. One common approach involves the hydrogenation of fluoranthene under specific conditions. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to achieve the desired level of hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation reactors where fluoranthene is subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,3A-Tetrahydrofluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluoranthene and other oxygenated derivatives.
Reduction: Further reduction can lead to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, introducing functional groups such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Fluoranthene and oxygenated derivatives.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2,3,3A-Tetrahydrofluoranthene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its unique structure imparts desirable properties to these materials, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of 1,2,3,3A-Tetrahydrofluoranthene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism of action may involve interactions with cellular components, although detailed studies are required to elucidate these pathways.
Vergleich Mit ähnlichen Verbindungen
Fluoranthene: The parent compound, which is fully aromatic and lacks the hydrogenation seen in 1,2,3,3A-Tetrahydrofluoranthene.
1,2,3,4-Tetrahydrofluoranthene: Another partially hydrogenated derivative with different hydrogenation patterns.
Perfluoro-1,2,3,10b-tetrahydrofluoranthene: A fluorinated analog with distinct chemical properties.
Uniqueness: this compound is unique due to its specific hydrogenation pattern, which imparts different reactivity and physical properties compared to its fully aromatic or differently hydrogenated counterparts. This makes it valuable in applications where specific reactivity or stability is required.
Eigenschaften
CAS-Nummer |
97937-68-3 |
|---|---|
Molekularformel |
C16H14 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1,2,3,3a-tetrahydrofluoranthene |
InChI |
InChI=1S/C16H14/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-3,5,7-9,11H,4,6,10H2 |
InChI-Schlüssel |
OWGXJHNDSSLDER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CC=C3C2=C(C1)C4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
![5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole](/img/structure/B14339256.png)
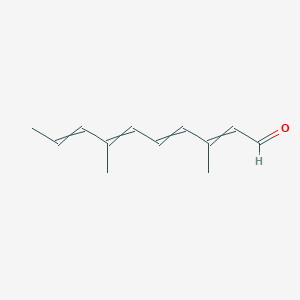
![1-[2-(Hexyloxy)ethoxy]nonane](/img/structure/B14339270.png)
![2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-](/img/structure/B14339276.png)
![[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene](/img/structure/B14339279.png)
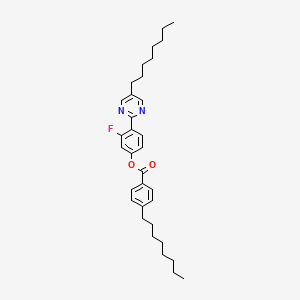


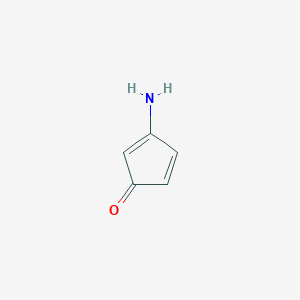
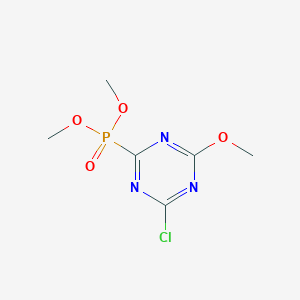
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)

